A group of peptide antibiotics from BACILLUS brevis. Gramicidin C or S is a cyclic, ten-amino acid polypeptide and gramicidins A, B, D are linear. Gramicidin is one of the two principal components of TYROTHRICIN.
Gramicidin S
CAS No.: 113-73-5
Cat. No.: VC0005212
Molecular Formula: C60H92N12O10
Molecular Weight: 1141.4 g/mol
Purity: >95%
* For research use only. Not for human or veterinary use.

CAS No. | 113-73-5 |
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Molecular Formula | C60H92N12O10 |
Molecular Weight | 1141.4 g/mol |
IUPAC Name | (3R,6S,9S,12S,15S,21R,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone |
Standard InChI | InChI=1S/C60H92N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77)/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-/m0/s1 |
Standard InChI Key | IUAYMJGZBVDSGL-XNNAEKOYSA-N |
Isomeric SMILES | CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5 |
SMILES | CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5 |
Canonical SMILES | CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5 |
Appearance | Off-white to white solid |
Boiling Point | 827.42°C (rough estimate) |
Structural and Physicochemical Properties
Molecular Architecture
Gramicidin S (C₆₀H₉₂N₁₂O₁₀; molecular weight 1,141.47 g/mol) is a homodetic cyclic decapeptide with the sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ . Its antiparallel β-sheet conformation, stabilized by four interstrand hydrogen bonds, creates a symmetrical amphiphilic structure:
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Hydrophobic face: Valine and leucine side chains.
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Cationic face: Ornithine residues (diaminopropionic acid derivatives) and D-phenylalanine-proline β-turns .
This duality enables GS to penetrate lipid bilayers while interacting with anionic bacterial membranes (Table 1).
Table 1: Physicochemical Properties of Gramicidin S
Biosynthesis and Production
Nonribosomal Peptide Synthesis
GS is synthesized via a two-enzyme system (GrsA and GrsB) using nonribosomal peptide synthetases (NRPSs) :
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GrsA: Activates D-phenylalanine via adenylation, attaches it to a phosphopantetheine carrier, and epimerizes L-Phe to D-Phe.
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GrsB: Iteratively adds Val, Orn, Leu, and D-Phe-Pro, forming a decapeptide cyclized by terminal condensation .
Modern Production Techniques
Traditional extraction yields ~1.2–1.3 g/L from Aneurinibacillus aneurinilyticus biomass using ethanol . Recent advances include:
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Green solvent extraction: Ethanol achieves 95% purity without toxic reagents .
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Strain optimization: Mutants yield 2 g/L in lactic acid-enriched media .
Mechanism of Antibacterial Action
Membrane Disruption
GS’s primary mechanism involves binding to lipid bilayers via hydrophobic interactions, displacing phospholipids, and inducing transient pores (Figure 1) :
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Concentration-dependent effects:
Table 2: Antimicrobial Activity of Gramicidin S
Pathogen | MIC (μM) | MBC (μM) | Biofilm Prevention (μM) |
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Staphylococcus aureus | 2–4 | 8–16 | 16–32 |
Enterococcus faecalis | 4–8 | 16–32 | 64–128 |
Pseudomonas aeruginosa | 8–16 | 32–64 | >128 |
Data from . |
Secondary Targets
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Respiratory inhibition: Binds cytochrome bd and NADH dehydrogenase, blocking ATP synthesis .
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Cell division interference: Delocalizes FtsZ and MurG, preventing septum formation .
Hemolytic Toxicity and Therapeutic Index
GS’s hemolytic activity (HC₅₀ = 12–25 μM) limits systemic use . Strategies to improve selectivity include:
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Ring expansion: 14-mer analogs (GS14) reduce hemolysis 10-fold .
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D-amino acid substitution: GS14K4 (D-Lys at position 4) achieves a therapeutic index (TI) of 32 vs. S. aureus .
Table 3: Hemolytic Activity of GS Analogs
Emerging Applications and Future Directions
Antifungal and Nematocidal Uses
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Fungal pathogens: Inhibits Candida albicans (MIC = 8 μM) via ergosterol binding .
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Agriculture: Suppresses Meloidogyne incognita root-knot nematodes (IC₅₀ = 0.08 μM) .
Structural Optimization
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